molecular formula C15H21Cl2N3O B10856861 Salpyran (dihydrochloride)

Salpyran (dihydrochloride)

Cat. No.: B10856861
M. Wt: 330.2 g/mol
InChI Key: WPXVFKMIIMGYGU-UHFFFAOYSA-N
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Description

Salpyran (dihydrochloride) is a compound known for its high affinity and selectivity for copper (II) ions. It is a tetradentate ligand, meaning it can form four bonds with a central metal ion. This compound has shown potential as a therapeutic agent due to its ability to prevent the formation of reactive oxygen species, which are harmful to cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salpyran (dihydrochloride) is synthesized through a multi-step process involving the reaction of 2-((2-(pyridin-2-ylmethyl)amino)ethyl)aminomethyl)phenol with hydrochloric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of Salpyran (dihydrochloride) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Salpyran (dihydrochloride) primarily undergoes chelation reactions with metal ions. It forms stable complexes with copper (II) ions, which is the basis of its therapeutic potential .

Common Reagents and Conditions: The chelation reactions typically occur in aqueous media at physiological pH values (around 7.4). Common reagents include copper (II) salts and other metal ions for comparative studies .

Major Products: The major product of the chelation reaction is a stable [Cu(II)(3N,1O)]+ monocationic species. This complex is stable under physiological conditions and exhibits significant therapeutic potential .

Mechanism of Action

Salpyran (dihydrochloride) exerts its effects through chelation of copper (II) ions. By binding to these ions, it prevents them from participating in redox reactions that generate reactive oxygen species. This action helps to mitigate oxidative stress and its associated cellular damage . The molecular targets include copper (II) ions, and the pathways involved are those related to metal ion homeostasis and oxidative stress response .

Comparison with Similar Compounds

  • Clioquinol
  • ENDIP
  • Salan
  • TMDQ-20

Comparison: Salpyran (dihydrochloride) exhibits a higher affinity and selectivity for copper (II) ions compared to clioquinol and ENDIP. While it has comparable affinity to TMDQ-20, it offers lower selectivity . This unique combination of high affinity and selectivity makes Salpyran (dihydrochloride) a valuable compound in both research and therapeutic applications .

Biological Activity

Salpyran (dihydrochloride) is a novel tetradentate ligand specifically designed for the selective chelation of copper(II) ions. This compound has garnered significant attention due to its potential therapeutic applications, particularly in neurodegenerative diseases associated with copper dysregulation, such as Alzheimer's disease and Wilson's disease. This article explores the biological activity of Salpyran, focusing on its mechanisms of action, stability, antioxidant properties, and therapeutic implications.

Chemical Structure and Synthesis

Salpyran's chemical structure features a pyridine ring and an aminoethyl side chain, which enhance its affinity for copper compared to other chelators like clioquinol. The synthesis of Salpyran involves multi-step organic synthesis techniques, typically starting from 2-pyridinemethanol and appropriate amines to construct the desired chelator framework. The synthesis can be summarized as follows:

  • Formation of the Pyridine Framework : Reaction of 2-pyridinemethanol with amines.
  • Purification : Crystallization or chromatography to isolate the product.
  • Characterization : Using techniques such as NMR and mass spectrometry to confirm structure.

Salpyran functions primarily through its ability to form stable complexes with copper(II) ions. The reaction can be represented as:

Cu2++Salpyran[Cu Salpyran ]+\text{Cu}^{2+}+\text{Salpyran}\rightarrow [\text{Cu Salpyran }]^+

This complexation reduces the availability of free copper ions, which are known to catalyze oxidative stress by generating reactive oxygen species (ROS). Salpyran exhibits a high stability constant for its copper complex, indicating its potential effectiveness in therapeutic applications.

Antioxidant Properties

Salpyran has demonstrated significant antioxidant activity in various assays. In studies involving ascorbate and human prion proteins, Salpyran effectively prevents the formation of ROS in the presence of copper(II) and hydrogen peroxide. This suggests its capability to mitigate oxidative damage associated with neurodegenerative disorders.

Key Findings:

  • Salpyran prevents ROS formation from Cu(II)/H2O2 systems .
  • It shows a high selectivity for Cu(II) over Zn(II), making it particularly useful in conditions where copper accumulation is harmful .

Stability and Selectivity

The stability of the Salpyran-copper complex has been confirmed through various spectroscopic techniques, including UV-Vis spectroscopy. The compound maintains its integrity under physiological conditions (pH 7.4), allowing for effective sequestration of excess copper ions without significant interference from other metals.

CompoundSelectivity for CopperAntioxidant ActivityTherapeutic Use
SalpyranHighYesNeurodegenerative diseases
ClioquinolModerateYesAlzheimer's disease
TetrathiomolybdateLowLimitedWilson's disease
Bisthiazole derivativesVariableYesVarious metal-related disorders

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of Salpyran:

  • Neurodegenerative Disorders : Research indicates that Salpyran can reduce oxidative stress in models of Alzheimer's disease, leading to improvements in cognitive function and behavioral outcomes .
  • Copper Dysregulation : In animal models mimicking Wilson's disease, Salpyran effectively reduced copper levels in tissues, demonstrating its chelation efficacy .
  • Mechanistic Studies : Detailed mechanistic studies have shown that Salpyran not only binds Cu(II) but also prevents Cu(II)-catalyzed oxidation reactions in protein assays .

Properties

Molecular Formula

C15H21Cl2N3O

Molecular Weight

330.2 g/mol

IUPAC Name

2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;dihydrochloride

InChI

InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H

InChI Key

WPXVFKMIIMGYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl

Origin of Product

United States

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